2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide
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Description
2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Biochemical Pathways
Compounds containing the indole nucleus and thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the diverse biological activities of indole and thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-14(22-9(2)16-8)15(21)17-11-4-5-12-10(6-11)7-13(20)19(3)18-12/h7,11H,4-6H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMFUUFYVPHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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